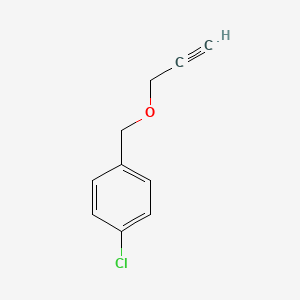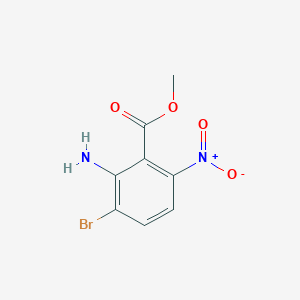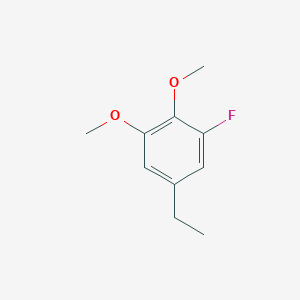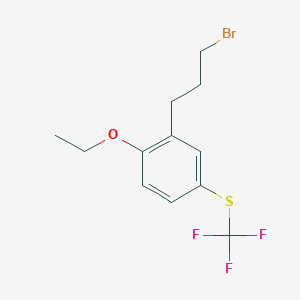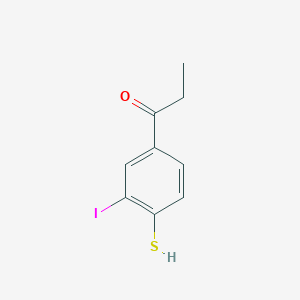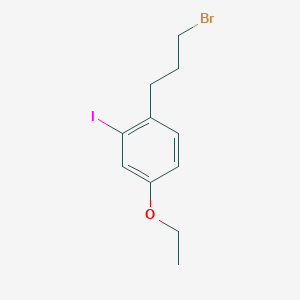
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
准备方法
The synthesis of 1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-2-iodophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
化学反应分析
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound is highly electrophilic and can be easily replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base like potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its halogenated structure allows for easy modification and optimization of biological activity.
Medicine: Potential applications in medicinal chemistry include the synthesis of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The compound’s ability to undergo various chemical transformations makes it a versatile tool in drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism by which 1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene exerts its effects depends on the specific application and target. In chemical reactions, the compound’s reactivity is primarily due to the presence of electrophilic halogen atoms and the electron-donating ethoxy group. These functional groups facilitate various transformations, such as nucleophilic substitution and coupling reactions.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The halogen atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity.
相似化合物的比较
1-(3-Bromopropyl)-4-ethoxy-2-iodobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-4-methoxybenzene: This compound lacks the iodine atom and has a methoxy group instead of an ethoxy group. It may exhibit different reactivity and applications due to the absence of iodine.
1-(3-Bromopropyl)-4-ethoxybenzene:
1-(3-Bromopropyl)-4-iodobenzene: This compound lacks the ethoxy group, which may influence its solubility and reactivity in certain chemical reactions.
The presence of both bromine and iodine atoms in this compound makes it unique and versatile for various applications in scientific research.
属性
分子式 |
C11H14BrIO |
|---|---|
分子量 |
369.04 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
MGOXAWPYAYHUNM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)CCCBr)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


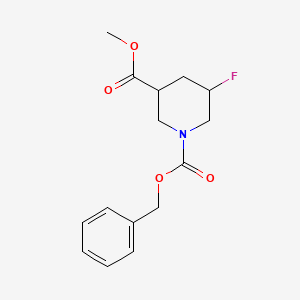
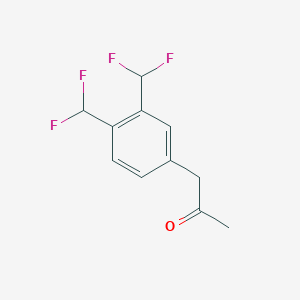
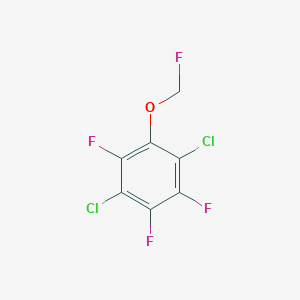
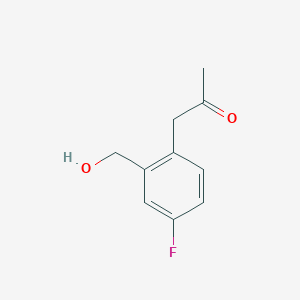
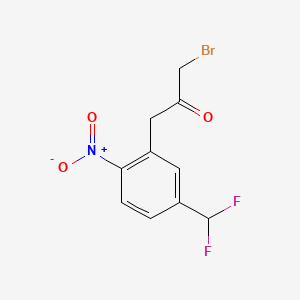
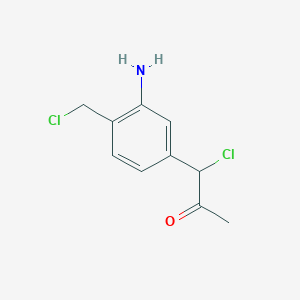
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
